molecular formula C15H32O8 B14456792 Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol

Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol

Cat. No.: B14456792
M. Wt: 340.41 g/mol
InChI Key: UVFWDLWVGKMPRT-UHFFFAOYSA-N
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Description

Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol is a complex organic compound that combines the properties of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol. Each of these components contributes unique chemical characteristics, making the compound versatile in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol involves multiple steps:

    Butanedioic Acid: Typically synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride.

    2-Ethylhexane-1,1-diol: Produced via the hydroformylation of 1-octene followed by hydrogenation.

    Propane-1,2-diol: Commonly synthesized by the hydration of propylene oxide.

Industrial Production Methods

Industrial production often involves large-scale chemical reactors where these reactions are carried out under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are optimized for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in butanedioic acid.

    Substitution: The hydroxyl groups in 2-ethylhexane-1,1-diol and propane-1,2-diol can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve acidic or basic catalysts.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Typically results in the formation of alcohols.

    Substitution: Can produce ethers or esters depending on the substituent.

Scientific Research Applications

Butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.

    Industry: Utilized in the production of resins, plasticizers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular interactions:

    Molecular Targets: Interacts with enzymes and receptors in biological systems.

    Pathways Involved: Participates in metabolic pathways, influencing processes such as energy production and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic Acid:

    2-Ethylhexane-1,1-diol: Similar to other diols like ethylene glycol but with a longer carbon chain.

    Propane-1,2-diol:

Uniqueness

The combination of butanedioic acid, 2-ethylhexane-1,1-diol, and propane-1,2-diol in a single compound provides a unique set of properties that can be tailored for specific applications, making it more versatile than its individual components.

Properties

Molecular Formula

C15H32O8

Molecular Weight

340.41 g/mol

IUPAC Name

butanedioic acid;2-ethylhexane-1,1-diol;propane-1,2-diol

InChI

InChI=1S/C8H18O2.C4H6O4.C3H8O2/c1-3-5-6-7(4-2)8(9)10;5-3(6)1-2-4(7)8;1-3(5)2-4/h7-10H,3-6H2,1-2H3;1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3

InChI Key

UVFWDLWVGKMPRT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(O)O.CC(CO)O.C(CC(=O)O)C(=O)O

Origin of Product

United States

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